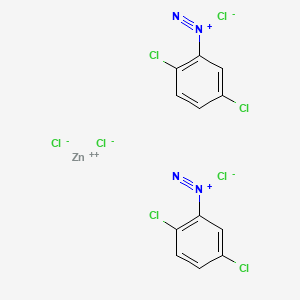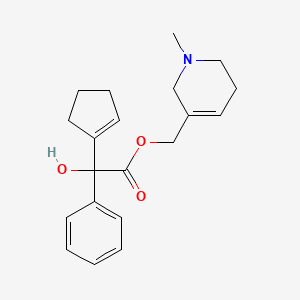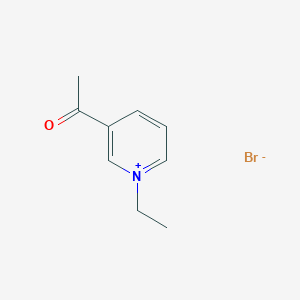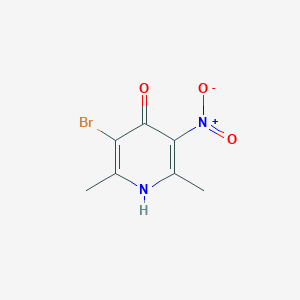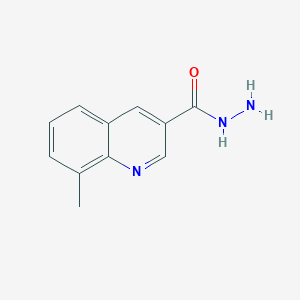![molecular formula C17H28N2O4 B13736425 Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane CAS No. 39444-87-6](/img/structure/B13736425.png)
Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane is a compound with significant industrial and scientific applications. It is known for its role in the synthesis of polyurethanes and other polymeric materials. The compound is characterized by the presence of isocyanate groups, which are highly reactive and can form strong bonds with various substrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane typically involves the reaction of ethane-1,2-diol with 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane. This reaction is often carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and using catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced equipment and technology. The process is optimized to achieve high yields and purity. Industrial production methods may include continuous flow reactors and other techniques to ensure efficient and consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups react with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and catalysts such as dibutyltin dilaurate. The reactions are typically carried out under controlled temperatures and in the presence of solvents to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound include polyurethanes, ureas, and other polymeric materials. These products have diverse applications in various industries .
Wissenschaftliche Forschungsanwendungen
Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane has numerous scientific research applications, including:
Chemistry: Used in the synthesis of advanced polymeric materials with unique properties.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the creation of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and foams with enhanced performance characteristics.
Eigenschaften
CAS-Nummer |
39444-87-6 |
|---|---|
Molekularformel |
C17H28N2O4 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane |
InChI |
InChI=1S/C15H22N2O2.C2H6O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;3-1-2-4/h12-15H,1-9H2;3-4H,1-2H2 |
InChI-Schlüssel |
KWXITRWAHDYEEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C(CO)O |
Verwandte CAS-Nummern |
39444-87-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


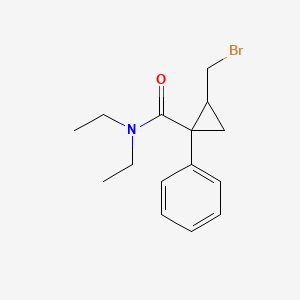
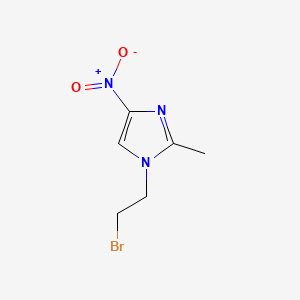
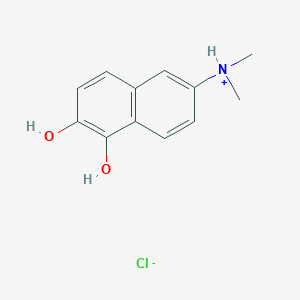


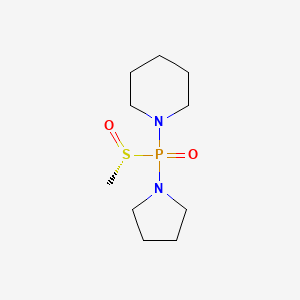

![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
